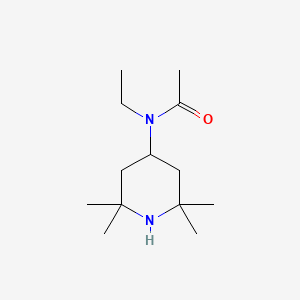
Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and an octylcarbamoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate typically involves the esterification of 2-hydroxy-5-(octylcarbamoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. The final product is purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The octylcarbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(octylcarbamoyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-5-(octylcarbamoyl)benzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the octylcarbamoyl group.
科学的研究の応用
Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the octylcarbamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the octylcarbamoyl group, resulting in different physical and chemical properties.
Methyl 5-(octylcarbamoyl)benzoate: Lacks the hydroxyl group, affecting its reactivity and biological activity.
2-Hydroxy-5-(octylcarbamoyl)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity.
Uniqueness
Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate is unique due to the presence of both the hydroxyl and octylcarbamoyl groups, which confer distinct physical, chemical, and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological systems in specific ways, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89366-37-0 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-(octylcarbamoyl)benzoate |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-7-8-11-18-16(20)13-9-10-15(19)14(12-13)17(21)22-2/h9-10,12,19H,3-8,11H2,1-2H3,(H,18,20) |
InChIキー |
GCTGXXCBCJWBCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
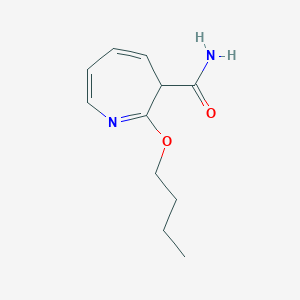
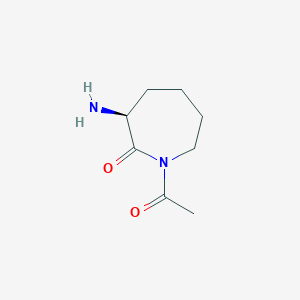
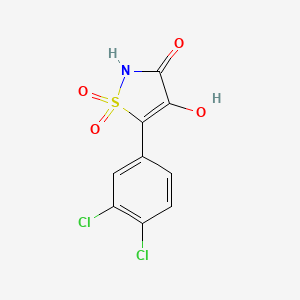

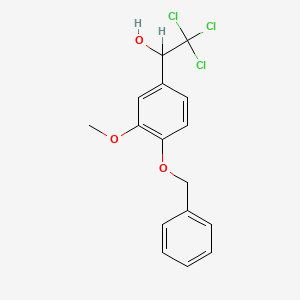

![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
